molecular formula C13H19N5 B5509644 N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE

Cat. No.: B5509644
M. Wt: 245.32 g/mol
InChI Key: SEYAPKPVDOCENV-UHFFFAOYSA-N
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Properties

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-3-18(4-2)12-7-5-11(6-8-12)9-14-13-15-10-16-17-13/h5-8,10H,3-4,9H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYAPKPVDOCENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE typically involves the reaction of 4-(diethylamino)benzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-ONE, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole structure.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: An antidepressant similar to trazodone.

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .

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